molecular formula C23H26F3N3O3 B3039191 ZINC40099027

ZINC40099027

Cat. No.: B3039191
M. Wt: 449.5 g/mol
InChI Key: MOEURIVQRFKTCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Properties

IUPAC Name

2-(4-methoxyphenyl)-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26F3N3O3/c1-31-18-7-4-16(5-8-18)20-3-2-10-29(20)22(30)27-19-15-17(23(24,25)26)6-9-21(19)28-11-13-32-14-12-28/h4-9,15,20H,2-3,10-14H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOEURIVQRFKTCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCCN2C(=O)NC3=C(C=CC(=C3)C(F)(F)F)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: ZINC40099027 (hereafter referred to as ZN27) directly interacts with Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, leading to its activation. [, ] This interaction is thought to be allosteric and enhances the catalytic activity of FAK's kinase domain, increasing its maximal activity (Vmax) for ATP. [] The activation of FAK subsequently triggers downstream signaling pathways, notably ERK1/2, which play a crucial role in promoting cell migration and ultimately wound healing. [, ]

ANone: Research indicates that ZN27 stimulates FAK phosphorylation even when common FAK-inactivating phosphatases are inhibited. [] Furthermore, in vitro kinase assays utilizing purified FAK (both full-length and kinase domain) demonstrate direct activation by ZN27. [] These findings, combined with the observation that ZN27 can overcome the inhibitory effects of the ATP-competitive FAK inhibitor PF573228, strongly suggest direct interaction and activation of FAK by ZN27. []

ANone: Given its ability to accelerate wound healing through FAK activation, ZN27 holds promise for treating conditions characterized by mucosal injury. Studies show its efficacy in promoting wound closure in both in vitro human intestinal epithelial models and in vivo murine models of gastric ulcers. [, ] Furthermore, ZN27 demonstrated efficacy in a rat model of distraction osteogenesis, highlighting its potential in bone regeneration. [] These findings suggest that ZN27-derived compounds could be developed for treating gastrointestinal ulcers, inflammatory bowel disease, and even facilitating bone repair.

ANone: Yes, research demonstrates that ZN27 can effectively reduce gastric injury in a mouse model of aspirin-associated gastric injury, even when administered after the initial injury onset. [] This suggests therapeutic potential not only for preventing but also for treating existing mucosal damage.

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